molecular formula C7H9NO2 B1599737 Methyl pyridine-1(2H)-carboxylate CAS No. 33707-36-7

Methyl pyridine-1(2H)-carboxylate

Cat. No.: B1599737
CAS No.: 33707-36-7
M. Wt: 139.15 g/mol
InChI Key: CMUHZRATLMUDJI-UHFFFAOYSA-N
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Description

Methyl pyridine-1(2H)-carboxylate (CAS: N/A) is a heterocyclic compound featuring a partially saturated pyridine ring with a methyl ester substituent at the 1-position. Its synthesis involves the reaction of pyridine with sodium borohydride (NaBH₄) and methyl chloroformate in ethanol at low temperatures, followed by careful extraction and purification . This compound serves as a versatile intermediate in organic synthesis, particularly in catalytic asymmetric reactions and ring-expansion processes .

Properties

CAS No.

33707-36-7

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

methyl 2H-pyridine-1-carboxylate

InChI

InChI=1S/C7H9NO2/c1-10-7(9)8-5-3-2-4-6-8/h2-5H,6H2,1H3

InChI Key

CMUHZRATLMUDJI-UHFFFAOYSA-N

SMILES

COC(=O)N1CC=CC=C1

Canonical SMILES

COC(=O)N1CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Pyrrolo[3,4-c]pyridine Derivatives
  • 4-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: A tricyclic derivative with a methoxy group and a fused pyrrole ring.
  • Diethyl 5-methyl-8H-imidazo[1,5-a]pyrrolo[3,4-c]pyridine-1,7-dicarboxylate: A more complex tricyclic structure with imidazole and pyrrole rings. Its synthesis yield is notably low (9%) compared to methyl pyridine-1(2H)-carboxylate due to challenges in cyclization .
Phenyl Pyridine-1(2H)-Carboxylate
  • Substitution of the methyl ester with a phenyl group increases steric bulk, influencing enantioselectivity in Rh-catalyzed asymmetric reductive Heck reactions. This compound, being less bulky, may offer advantages in reactions requiring higher functional group tolerance .
Methyl 2-(Phenylethynyl)pyridine-1(2H)-carboxylate
  • The addition of a phenylethynyl group at the 2-position enables oxidative ring expansion using gold catalysts. This derivative shares the methyl ester group but exhibits enhanced reactivity in gold-catalyzed processes, achieving ≤96% yield in aze-pine formation .

Key Observations :

  • Catalytic Efficiency : this compound demonstrates compatibility with both Rh and Au catalysts, enabling diverse transformations. The immobilized Au/MCM-41 catalyst achieves high yields (93–96%) even after seven reuse cycles .
  • Steric Effects : The methyl ester group provides a balance between reactivity and steric hindrance, outperforming phenyl-substituted analogues in reactions requiring mild conditions .
  • Pharmacological Potential: Pyrrolo[3,4-c]pyridine derivatives, while structurally distinct, highlight the importance of fused ring systems in drug development, though their synthesis is less efficient .

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